molecular formula C13H16O B12695059 Spiro(benzofuran-2(3H),1'-cyclohexane) CAS No. 182-50-3

Spiro(benzofuran-2(3H),1'-cyclohexane)

Cat. No.: B12695059
CAS No.: 182-50-3
M. Wt: 188.26 g/mol
InChI Key: NBRDIJDCPCLUPB-UHFFFAOYSA-N
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Description

Spiro(benzofuran-2(3H),1’-cyclohexane) is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(benzofuran-2(3H),1’-cyclohexane) can be achieved through a cascade assembling of aldehydes and two molecules of dimedone. This reaction typically occurs under mild conditions and does not require column chromatography, making it an efficient and convenient method . Another method involves the use of BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes .

Industrial Production Methods: Industrial production methods for Spiro(benzofuran-2(3H),1’-cyclohexane) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: Spiro(benzofuran-2(3H),1’-cyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form carboxylic acids or reduced to form alcohols .

Common Reagents and Conditions: Common reagents used in these reactions include sodium bromide as a mediator in electrocatalytic processes, and BF3·Et2O for cycloaddition reactions . The conditions are generally mild, involving room temperature and simple isolation procedures.

Major Products: The major products formed from these reactions include dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] and various substituted spirocyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, Spiro(benzofuran-2(3H),1’-cyclohexane) is used as a building block for the synthesis of more complex molecules.

Biology: Biologically, this compound has shown significant antibacterial properties. Derivatives of Spiro(benzofuran-2(3H),1’-cyclohexane) have been isolated from plants like Heliotropium filifolium and have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Medicine: In medicine, Spiro(benzofuran-2(3H),1’-cyclohexane) and its derivatives are being explored for their cytotoxic properties against cancer cell lines. Compounds like spirodesertol A have shown potent cytotoxicity against various cancer cells .

Industry: In the industrial sector, Spiro(benzofuran-2(3H),1’-cyclohexane) is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .

Mechanism of Action

Properties

CAS No.

182-50-3

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,1'-cyclohexane]

InChI

InChI=1S/C13H16O/c1-4-8-13(9-5-1)10-11-6-2-3-7-12(11)14-13/h2-3,6-7H,1,4-5,8-10H2

InChI Key

NBRDIJDCPCLUPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3O2

Origin of Product

United States

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